molecular formula C8H6N2O2 B1501993 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1098024-46-4

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1501993
CAS No.: 1098024-46-4
M. Wt: 162.15 g/mol
InChI Key: DZOPRWRFJLQJCE-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a chemical building block of high interest in medicinal chemistry and anticancer research. The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, known for its versatile biological activities . Researchers utilize this compound as a key synthetic intermediate for the design and development of novel therapeutic agents. Derivatives based on the 1H-pyrrolo[3,2-c]pyridine core have demonstrated significant potential as potent antiproliferative agents. Recent studies have shown that such compounds can act as colchicine-binding site inhibitors (CBSIs), effectively disrupting tubulin polymerization and microtubule dynamics . This mechanism leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells, showing promising activity against a range of human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The hydroxy and aldehyde functional groups on this heterocyclic core provide versatile handles for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard and synthetic precursor. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-2-9-7-1-8(12)10-3-6(5)7/h1-4,9H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOPRWRFJLQJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC1=O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696668
Record name 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098024-46-4
Record name 6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its promising biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system with a hydroxyl group at the 6-position and an aldehyde group at the 3-position. Its molecular formula is C8H6N2OC_8H_6N_2O. The presence of these functional groups enhances its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Fibroblast Growth Factor Receptors (FGFRs) : This compound has been shown to inhibit FGFR signaling pathways, which are crucial for cell proliferation and angiogenesis. Inhibition of FGFRs leads to reduced proliferation of cancer cells and induction of apoptosis, particularly in breast cancer models .
  • Tubulin Polymerization : Similar to other pyrrolo[3,2-c]pyridine derivatives, this compound may also act as an inhibitor of tubulin polymerization. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, resulting in cell cycle arrest and apoptosis in cancer cells .

Biological Activity and Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound exhibits moderate to excellent antitumor activity against various cancer cell lines, including HeLa, SGC-7901, and MCF-7. For instance, one derivative showed IC50 values ranging from 0.12 to 0.21 µM against these cell lines .
    • The compound has been reported to induce apoptosis in breast cancer cells by inhibiting FGFR signaling pathways .
  • Neuroprotective Effects :
    • Some derivatives of pyrrolo[3,2-c]pyridine compounds have shown neuroprotective effects in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Properties :
    • Preliminary investigations indicate that certain analogs possess antimicrobial activity against various pathogens, further expanding their therapeutic potential .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound derivatives in human tumor xenograft models. Results indicated significant tumor growth inhibition in models for breast and prostate cancers when treated with these compounds. The mechanism was linked to the inhibition of FGFRs and subsequent apoptotic pathways .

Case Study 2: Neuroprotection

Research conducted on a derivative of this compound showed protective effects against oxidative stress-induced neuronal cell death. The compound enhanced cellular antioxidant defenses and reduced markers of inflammation in neuronal cultures .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits FGFR signaling; induces apoptosis,
NeuroprotectiveProtects against oxidative stress
AntimicrobialExhibits activity against various pathogens

Scientific Research Applications

Chemical Properties and Structure

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde features a pyrrole ring fused to a pyridine structure, with a hydroxyl group at the 6-position and an aldehyde functional group at the 3-position. These functional groups enhance its reactivity and biological activity, making it a valuable compound for synthetic chemistry and pharmacological research.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties. Researchers have utilized this compound to create derivatives that exhibit varying degrees of biological activity.

Biology

The compound has been investigated for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes, including proliferation and survival. Inhibition of these receptors can lead to reduced cell proliferation and increased apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Biological Activities:

  • Anticancer Properties: Studies indicate that derivatives of this compound can inhibit FGFR signaling pathways implicated in several cancers .
  • Antimicrobial Effects: Preliminary data suggest potential antimicrobial properties, although further studies are necessary to fully elucidate these effects .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development targeting specific enzymes or receptors. Its ability to modulate biological pathways makes it a candidate for therapeutic applications in treating various diseases.

Potential Therapeutic Applications:

  • Cancer Treatment: As mentioned, its role in inhibiting FGFRs positions it as a promising agent in oncology.
  • Neurological Disorders: Some studies suggest that pyrrolo derivatives may exhibit anticonvulsant properties .

Case Studies and Research Findings

A review of literature reveals several case studies where this compound and its derivatives have been synthesized and tested for their biological activities:

StudyFindingsApplications
Hilmy et al. (2023)Investigated novel derivatives of pyrrolo compounds exhibiting anticonvulsant and anticancer activitiesDrug development targeting neurological and cancer therapies
MDPI Review (2020)Discussed the synthesis of pyrrolo compounds with potential antimicrobial propertiesDevelopment of new antibiotics
Patent US20230357241A1Described methods for synthesizing pyrrolo compounds with applications in treating various disordersPharmaceutical formulations targeting FGFRs

Comparison with Similar Compounds

Table 1: Structural Analogues of 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Compound Name Substituents CAS No. Structural Similarity Key Properties/Applications
6-Methyl-1H-pyrrolo[3,2-c]pyridine 6-CH₃ 183586-34-7 0.92 Higher lipophilicity; used in kinase inhibitors
4-Methyl-1H-pyrrolo[3,2-c]pyridine 4-CH₃ 860362-26-1 0.88 Altered electronic density; intermediate in antiviral agents
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde 2-CHO 630395-95-8 0.87 Aldehyde at 2-position; less steric hindrance
6-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 6-F, 3-CHO F81573 N/A Enhanced metabolic stability; halogen-bonding capability
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde 6-Cl, 3-CHO 1000341-64-9 N/A Electron-withdrawing effect; prone to nucleophilic substitution

Substituent Effects on Reactivity and Stability

  • Hydroxyl vs. Methyl (6-position): The hydroxyl group in the target compound increases aqueous solubility compared to 6-Methyl-1H-pyrrolo[3,2-c]pyridine, which exhibits higher lipophilicity (logP difference ~1.2) .
  • Aldehyde Position (3 vs. 2): The 3-carbaldehyde isomer (target compound) shows greater steric hindrance in cross-coupling reactions compared to the 2-carbaldehyde derivative (CAS 630395-95-8), which is more accessible for Schiff base formation .
  • Halogen Substitution (Fluoro/Chloro): 6-Fluoro and 6-chloro derivatives (CAS F81573, 1000341-64-9) introduce electron-withdrawing effects, enhancing electrophilicity at the aldehyde group. The fluoro analogue is particularly valued in drug design for improved bioavailability and resistance to metabolic degradation .

Preparation Methods

Synthetic Routes Starting from Pyrrole Derivatives

One common approach to synthesize pyrrolo[3,2-c]pyridine derivatives, including the target compound, begins with substituted pyrrole precursors. The general strategy involves:

  • Functionalization of pyrrole at specific positions to introduce carboxylic acid or ester groups via Knoevenagel condensation.
  • Conversion of carboxylic acid or ester groups into azides followed by Curtius rearrangement to form the pyrrolo[3,2-c]pyridine ring system.
  • Introduction of hydroxy and aldehyde groups through selective oxidation or substitution reactions.

A representative synthetic sequence is as follows:

Step Reaction Type Description Yield (%) Reference
1 Knoevenagel condensation 2-substituted pyrrole reacted with malonic acid or diethyl malonate to introduce carboxylic acid or ester functionality 8-53% (varies with base and reagent)
2 Azide formation and Curtius rearrangement Conversion of carboxylic acid to azide, then rearrangement to form pyrrolo[3,2-c]pyridine core Not specified
3 Functional group transformations Hydrolysis, oxidation, or substitution to install hydroxy and carbaldehyde groups Variable

This method was successfully applied in a master's thesis work focusing on substituted pyrrolopyridines, demonstrating the feasibility of preparing the pyrrolo[3,2-c]pyridine scaffold with functional groups suitable for further derivatization.

Synthesis via Pyridine Derivatives and N-Oxide Intermediates

Another approach involves the transformation of substituted pyridine derivatives through oxidation and subsequent functional group modifications:

  • Starting from 2-bromo-5-methylpyridine, oxidation with meta-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide.
  • Nitration introduces a nitro group at the 4-position.
  • Reaction with N,N-dimethylformamide dimethyl acetal forms a key intermediate.
  • Reduction with iron powder and acetic acid converts the nitro group and facilitates cyclization to form 6-bromo-1H-pyrrolo[3,2-c]pyridine.
  • Suzuki cross-coupling reactions with arylboronic acids enable the introduction of various substituents, including hydroxy and aldehyde groups.

This synthetic route is summarized in the following table:

Step Reagents/Conditions Product Yield Notes Reference
1 m-Chloroperbenzoic acid 2-bromo-5-methylpyridine-1-oxide Not specified Oxidation of pyridine
2 Fuming nitric acid / sulfuric acid 2-bromo-5-methyl-4-nitropyridine-1-oxide Not specified Nitration
3 N,N-Dimethylformamide dimethyl acetal (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide Not specified Intermediate formation
4 Iron powder, acetic acid, 100 °C 6-bromo-1H-pyrrolo[3,2-c]pyridine Not specified Reduction and cyclization
5 Suzuki coupling with arylboronic acids, Pd catalyst 6-aryl-1H-pyrrolo[3,2-c]pyridines Variable Functionalization

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations Yield Range
Pyrrole-based synthesis 2-substituted pyrrole Knoevenagel condensation, azide formation, Curtius rearrangement Direct access to pyrrolo[3,2-c]pyridine core; versatile Multi-step, moderate yields 8-53% (intermediates)
Pyridine N-oxide route 2-bromo-5-methylpyridine Oxidation, nitration, reduction, Suzuki coupling Allows diverse substitution; scalable Requires handling of nitro and N-oxide intermediates Variable, generally moderate
Functional group modification Pyrrolo[3,2-c]pyridine derivatives Oxidation, hydroxylation Flexible for late-stage modification Requires prior core synthesis Dependent on substrate

Summary of Research Findings

  • The synthesis of this compound is typically achieved through multi-step organic synthesis starting from either pyrrole or pyridine derivatives.
  • Knoevenagel condensation followed by azide formation and Curtius rearrangement provides a route from pyrrole precursors, enabling the construction of the fused heterocyclic system with functional groups.
  • Alternatively, pyridine N-oxide intermediates allow for nitration, reduction, and palladium-catalyzed cross-coupling reactions, facilitating the introduction of hydroxy and aldehyde substituents.
  • Yields vary depending on reaction conditions and reagents, with some steps showing moderate to low efficiency, indicating potential areas for optimization.
  • These methods are supported by detailed mechanistic proposals and have been validated in academic theses and peer-reviewed publications.

Q & A

Basic: What are the standard synthetic routes for 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde?

Methodological Answer:
The synthesis typically involves formylation of the pyrrolopyridine core. A common approach is the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to introduce the aldehyde group. For example, analogous compounds like 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde are synthesized by treating the precursor with POCl₃ in DMF at 0–5°C, followed by controlled hydrolysis and crystallization . For the 6-hydroxy derivative, protection of the hydroxyl group (e.g., using Boc or TBS groups) may be required before formylation to avoid side reactions .

Basic: How is this compound characterized structurally?

Methodological Answer:
Characterization relies on a combination of spectroscopic and analytical techniques:

  • 1H/13C-NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the hydroxy group may show broad signals or exchange effects. Aromatic protons in the pyrrolopyridine ring resonate between δ 7.0–8.5 ppm .
  • IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the aldehyde carbonyl group.
  • X-ray Crystallography : Used to resolve tautomeric or regiochemical ambiguities, particularly if the hydroxy group participates in intramolecular hydrogen bonding .

Advanced: How can researchers optimize the yield of this compound during synthesis?

Methodological Answer:
Yield optimization involves:

  • Temperature Control : Maintaining reaction temperatures below 5°C during formylation minimizes side reactions like over-oxidation or polymerization .
  • Protection-Deprotection Strategies : Protecting the hydroxy group with a silyl ether (e.g., TBSCl) before formylation improves regioselectivity. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality .
  • Purification : Chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) followed by recrystallization from ethanol/water mixtures enhances purity .

Advanced: What analytical challenges arise when studying tautomerism in this compound?

Methodological Answer:
The compound may exhibit keto-enol tautomerism due to the proximity of the aldehyde and hydroxy groups. Key challenges include:

  • NMR Interpretation : Dynamic exchange between tautomers broadens peaks or causes signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can slow equilibration and resolve discrete signals .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) help predict the dominant tautomer and validate experimental observations .
  • Crystallographic Evidence : X-ray structures provide definitive proof of the solid-state tautomeric form, though solution-phase behavior may differ .

Basic: What solvents are suitable for handling this compound?

Methodological Answer:

  • Polar aprotic solvents : DMSO or DMF dissolve the compound effectively but may complicate later purification.
  • Alcohols : Methanol or ethanol are ideal for recrystallization due to moderate solubility and low reactivity with the aldehyde group.
  • Aqueous workup : Avoid prolonged exposure to water, as the hydroxy group may facilitate hydrolysis of the aldehyde under acidic/basic conditions .

Advanced: How can researchers address contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or IR data often stem from:

  • Impurity Profiles : Trace solvents or synthetic byproducts (e.g., phosphorylated intermediates) may alter signals. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion purity .
  • Tautomeric Variability : Compare data under consistent conditions (solvent, temperature) and employ deuterated solvents with controlled pH to stabilize specific tautomers .
  • Collaborative Validation : Cross-reference with independent syntheses and databases (e.g., PubChem) while excluding non-peer-reviewed sources .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a versatile building block:

  • Heterocyclic Functionalization : The aldehyde group enables condensation reactions with amines or hydrazines to form Schiff bases, which are precursors for anticancer or antimicrobial agents .
  • Metal Coordination : The hydroxy and aldehyde moieties act as chelating sites for catalytic or diagnostic metal complexes .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

  • Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the aldehyde carbon is highly electrophilic, while the pyrrolopyridine nitrogen may participate in hydrogen bonding .
  • Transition-State Modeling : Simulate reaction pathways (e.g., nucleophilic addition to the aldehyde) using software like Gaussian or ORCA to optimize reaction conditions .
  • Solvent Effects : COSMO-RS simulations predict solubility and stability in different solvents, guiding experimental design .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat. The aldehyde group may cause skin/eye irritation .
  • Ventilation : Perform reactions in a fume hood due to potential vapor release from DMF or POCl₃ .
  • Waste Disposal : Quench residual POCl₃ with ice-cold water before disposal to avoid exothermic reactions .

Advanced: How can researchers mitigate byproduct formation during functionalization of this compound?

Methodological Answer:

  • Controlled Stoichiometry : Use 1.1–1.2 equivalents of reagents (e.g., amines for Schiff base formation) to avoid over-substitution .
  • Catalytic Additives : Employ scandium triflate or acetic acid to accelerate imine formation while suppressing aldol side reactions .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Reactant of Route 2
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6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

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